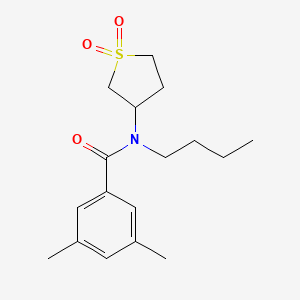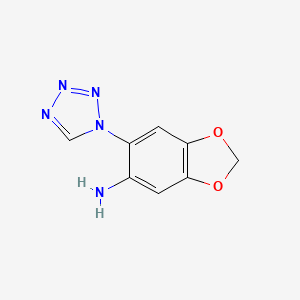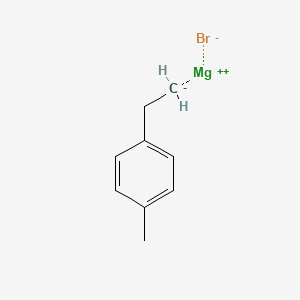![molecular formula C19H23N3O3S2 B2720223 4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 313538-02-2](/img/structure/B2720223.png)
4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a novel molecule that has been studied for its potential as a dual kinase inhibitor against CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . Therefore, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .
Synthesis Analysis
The compound was synthesized as part of a series of “tetrahydrobenzo[d]thiazoles” . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .Molecular Structure Analysis
The molecular formula of the compound is C19H23N3O3S2. The molecular weight is 405.53.Chemical Reactions Analysis
The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical and Chemical Properties Analysis
The compound has a molecular weight of 405.53. Further physical and chemical properties such as melting point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Antimicrobial Activity
Research has focused on the synthesis of derivatives related to benzothiazoles and their evaluation for antimicrobial properties. Compounds with similar structures have shown good activity against Methicillin-resistant Staphylococcus aureus (MRSA, resistance Gram-positive bacteria) and other microbial strains, suggesting potential utility in combating antimicrobial resistance (Anuse et al., 2019). This underscores the compound's relevance in designing new antimicrobial agents.
Antituberculosis Agents
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors of the Mycobacterium tuberculosis GyrB ATPase, demonstrating significant in vitro antituberculosis activity (Jeankumar et al., 2013). Such compounds offer a promising avenue for the development of new antituberculosis therapies.
Prokinetic Agents
Cinitapride-related benzimidazole derivatives have been synthesized and evaluated for their anti-ulcerative activity, suggesting potential as prokinetic agents that stimulate gastrointestinal motility (Srinivasulu et al., 2005). This highlights the compound's utility in gastrointestinal disorder treatment.
Anti-arrhythmic Activity
Piperidine-based derivatives have been explored for their anti-arrhythmic activity, offering insights into novel therapeutic options for arrhythmias (Abdel‐Aziz et al., 2009). The research into such compounds contributes to the broader understanding of cardiovascular pharmacology.
Serotonin Receptor Agonists
Benzamide derivatives, including those with piperidinyl groups, have been synthesized and evaluated as selective serotonin 4 receptor agonists, demonstrating effects on gastrointestinal motility. This suggests potential applications in treating gastrointestinal motility disorders (Sonda et al., 2004).
Mécanisme D'action
Target of Action
The primary targets of the compound 4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound this compound interacts with its targets CK2 and GSK3β, inhibiting their activity. This inhibition prevents the phosphorylation and subsequent deactivation of the tumor suppressor protein PTEN .
Biochemical Pathways
The action of this compound affects the PTEN/PI3K/AKT signaling pathway. By inhibiting CK2 and GSK3β, the compound prevents the deactivation of PTEN, thereby disrupting the downstream effects of this pathway .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of CK2 and GSK3β, leading to the prevention of PTEN deactivation. This results in the disruption of the PTEN/PI3K/AKT signaling pathway .
Orientations Futures
Propriétés
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c23-18(21-19-20-16-6-2-3-7-17(16)26-19)14-8-10-15(11-9-14)27(24,25)22-12-4-1-5-13-22/h8-11H,1-7,12-13H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTGGWLQFDJRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2720141.png)
![2-Chloro-N-[2-[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B2720144.png)
![1-Methyl-3-[2-(1-methylimidazol-4-yl)ethyl]thiourea](/img/structure/B2720145.png)
![[5-(3-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2720146.png)



![2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2720154.png)

![Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate](/img/structure/B2720156.png)
![[(2S,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2720159.png)
![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2720160.png)
![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2720162.png)

